In-Depth Technical Guide: Synthesis and Characterization of Trioxo(triphenylsilyloxy)rhenium(VII)
In-Depth Technical Guide: Synthesis and Characterization of Trioxo(triphenylsilyloxy)rhenium(VII)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Trioxo(triphenylsilyloxy)rhenium(VII), a significant organometallic compound with applications in catalysis. This document details the experimental protocols for its preparation and the analytical techniques used for its characterization, presenting quantitative data in a clear and accessible format.
Introduction
Trioxo(triphenylsilyloxy)rhenium(VII), with the chemical formula C₁₈H₁₅O₄ReSi, is a pale yellow crystalline solid.[1] The central rhenium atom is in the +7 oxidation state, coordinated to three oxo ligands and a triphenylsilyloxy group. This compound is of interest to the scientific community for its catalytic activity in various organic transformations. The triphenylsilyloxy ligand enhances its stability and solubility in organic solvents compared to other rhenium oxo complexes.[1]
Synthesis of Trioxo(triphenylsilyloxy)rhenium(VII)
The synthesis of Trioxo(triphenylsilyloxy)rhenium(VII) is typically achieved through the reaction of a suitable rhenium(VII) oxide precursor with triphenylsilanol (B1683266). A common and effective method involves the reaction of dirhenium heptoxide (Re₂O₇) with triphenylsilanol (Ph₃SiOH).
Experimental Protocol: Synthesis from Dirhenium Heptoxide and Triphenylsilanol
This protocol is based on established methods for the synthesis of related triorganosilyloxyrhenium oxides.
Materials:
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Dirhenium heptoxide (Re₂O₇)
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Triphenylsilanol (Ph₃SiOH)
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Anhydrous dichloromethane (B109758) (CH₂Cl₂)
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Anhydrous hexane (B92381)
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Argon or Nitrogen gas for inert atmosphere
Equipment:
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Schlenk flask or a two-necked round-bottom flask
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Magnetic stirrer and stir bar
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Septa and needles for inert atmosphere techniques
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Cannula for liquid transfer
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Filter funnel and filter paper
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Rotary evaporator
Procedure:
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Reaction Setup: In a Schlenk flask under an inert atmosphere of argon or nitrogen, dissolve dirhenium heptoxide in anhydrous dichloromethane.
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Addition of Triphenylsilanol: To the stirred solution of dirhenium heptoxide, add a solution of triphenylsilanol in anhydrous dichloromethane dropwise at room temperature.
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Reaction: Stir the reaction mixture at room temperature for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy by observing the disappearance of the starting materials and the appearance of the product.
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Work-up: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by recrystallization. Dissolve the solid residue in a minimal amount of dichloromethane and add hexane until the solution becomes turbid. Allow the solution to stand at a low temperature (e.g., 4 °C) to induce crystallization.
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Isolation and Drying: Collect the resulting pale yellow crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Trioxo(triphenylsilyloxy)rhenium(VII).
Characterization of Trioxo(triphenylsilyloxy)rhenium(VII)
Comprehensive characterization is essential to confirm the identity and purity of the synthesized Trioxo(triphenylsilyloxy)rhenium(VII). The following techniques are typically employed.
Physical and Spectroscopic Data
| Property | Data |
| Appearance | Pale yellow crystalline solid[1] |
| Molecular Formula | C₁₈H₁₅O₄ReSi |
| Molecular Weight | 509.60 g/mol |
| Melting Point | 108-110 °C |
| ¹H NMR (CDCl₃, δ) | 7.3-7.6 (m, 15H, -Si(C₆H₅)₃) |
| Coordination Geometry | Distorted Trigonal Bipyramidal[1] |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR: Dissolve a small sample of the compound in deuterated chloroform (B151607) (CDCl₃). Record the spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy:
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Record the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or using an attenuated total reflectance (ATR) accessory. The spectrum should show characteristic vibrational bands for the Re=O and Si-O bonds.
Single-Crystal X-ray Diffraction:
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Grow suitable single crystals by slow evaporation of a saturated solution or by slow diffusion of a non-solvent.
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Mount a crystal on a goniometer head and collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.
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Solve and refine the crystal structure to determine the molecular geometry, bond lengths, and bond angles.
Characterization Workflow Diagram
Caption: Workflow for the characterization of Trioxo(triphenylsilyloxy)rhenium(VII).
Safety Precautions
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Rhenium compounds, especially volatile oxides, should be handled in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Dirhenium heptoxide is hygroscopic and should be handled under an inert atmosphere.
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Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled with care.
Conclusion
This technical guide has outlined the synthesis and characterization of Trioxo(triphenylsilyloxy)rhenium(VII). The provided experimental protocols and characterization data serve as a valuable resource for researchers in organometallic chemistry and catalysis. The detailed workflows and data tables are intended to facilitate the reproducible synthesis and reliable identification of this important rhenium complex.
